

# An In-depth Technical Guide to the Crystal Structure Analysis of Ethiprole

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## Compound of Interest

Compound Name: Ethiprole

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This technical guide provides a comprehensive overview of the crystal structure analysis of the phenylpyrazole insecticide, **Ethiprole**. The document details the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow, offering valuable insights for professionals in chemical research and drug development.

## Introduction to Ethiprole

**Ethiprole**, with the systematic name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethanesulfinyl-1H-pyrazole-3-carbonitrile (C<sub>13</sub>H<sub>9</sub>Cl<sub>2</sub>F<sub>3</sub>N<sub>4</sub>OS), is a broad-spectrum insecticide. [1][2] As a member of the phenylpyrazole class, its mode of action involves blocking the glutamate-gated chloride channel in the central nervous system of insects. [2][3][4] The molecule is chiral due to the trigonal-pyramidal geometry at the sulfur atom of its ethanesulfinyl group, though commercial formulations are typically racemic. [1][2][5]

The crystal structure of **Ethiprole** reveals a phenylpyrazole backbone with chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position of the benzene ring. [2][6] A notable feature of the determined crystal structure is the presence of whole-molecule configurational disorder, resulting from the superposition of its enantiomers. [1][2][6][7][8][9]

## Crystallographic Data

The following tables summarize the key quantitative data from the single-crystal X-ray diffraction analysis of **Ethiprole**.

Table 1: Crystal Data and Structure Refinement Details[2][7]

Parameter	Value
Chemical formula	C <sub>13</sub> H <sub>9</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>4</sub> OS
Molar mass	397.20 g/mol
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
a (Å)	12.3456 (7)
b (Å)	10.9876 (6)
c (Å)	12.4567 (8)
α (°)	90
β (°)	110.123 (3)
γ (°)	90
Volume (Å <sup>3</sup> )	1587.81 (16)
Z	4
Temperature (K)	90
Wavelength (Å)	0.71073
R-factor (R <sub>1</sub> )	0.056
wR <sub>2</sub>	0.138
Goodness-of-fit (S)	1.05

Table 2: Selected Hydrogen Bond Geometry (Å, °)[2]

D—H...A	D—H	H...A	D...A	D—H...A
N3—H3NA...O1 <sup>i</sup>	0.85 (2)	1.99 (2)	2.820 (6)	164 (3)
N3—H3NB...N4 <sup>ii</sup>	0.85 (2)	2.31 (2)	3.150 (4)	172 (3)
C9—H9...O1 <sup>iii</sup>	0.95	2.21	3.138 (6)	165
N30— H3ND...O10 <sup>i</sup>	0.88	1.94	2.81 (5)	167
N30— H3NC...N40 <sup>ii</sup>	0.88	2.10	2.87 (3)	145
C90— H90...O10 <sup>iii</sup>	0.95	2.31	3.17 (4)	151

Symmetry codes: (i) x+1, y+1, z+2; (ii) x-1, y, z; (iii) x-1/2, y+3/2, z-1/2

## Experimental Protocols

The determination of the **Ethiprole** crystal structure involved the following key experimental stages.

The synthesis of **Ethiprole** was achieved through a multi-step reaction, with the final product being a white solid sulfoxide (Yield: 80%).<sup>[2][6]</sup> X-ray quality single crystals were subsequently obtained from a methanol solution by the slow evaporation method at ambient temperature.<sup>[1][2][6]</sup>

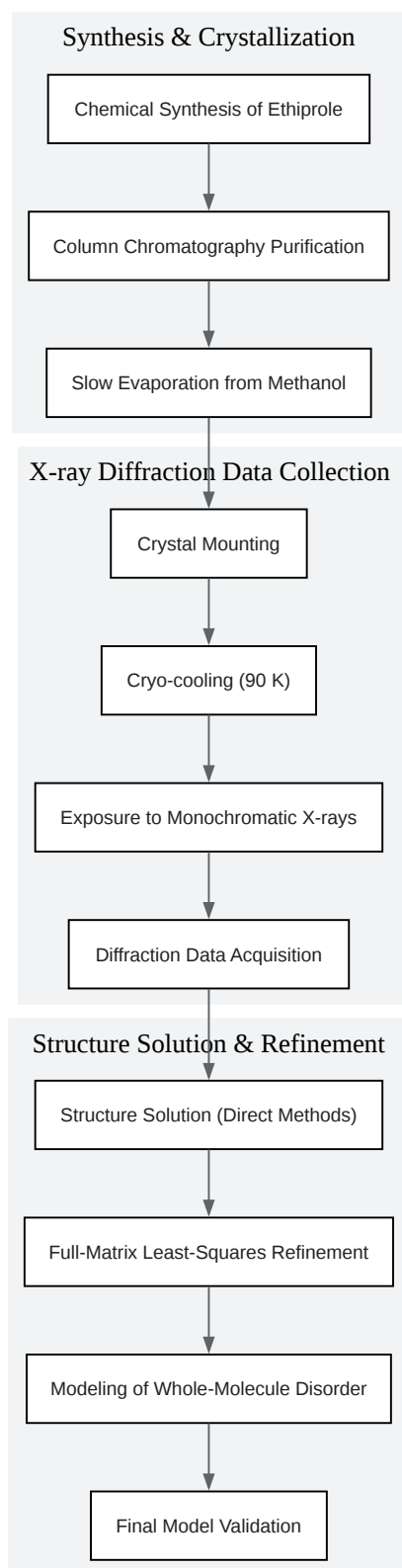
A suitable crystal of **Ethiprole** was mounted on the tip of a fine glass fiber using polyisobutene oil.<sup>[6]</sup> The crystal was then placed in a liquid-nitrogen-based cryostat and cooled to 90 K for data collection.<sup>[6]</sup> X-ray diffraction data were collected using a diffractometer with monochromatic X-rays.<sup>[10]</sup> The crystal was rotated during data collection to measure the angles and intensities of a comprehensive set of reflections.<sup>[10]</sup>

The collected diffraction data was processed to solve and refine the crystal structure. The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference maps and refined using a riding model.<sup>[1][2]</sup> A key aspect of the refinement was modeling the

whole-molecule configurational disorder, which arises from the superposition of the two enantiomers of **Ethiprole**.<sup>[1][2][7][8]</sup>

## Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of **Ethiprole** and the logical relationship of its mechanism of action.



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Caption: Experimental workflow for the crystal structure determination of **Ethiprole**.



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Caption: Simplified mechanism of action of **Ethiprole**.

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